molecular formula C7H9ClO2 B14509896 4-Chloro-5-ethyl-5-methylfuran-2(5H)-one CAS No. 63025-16-1

4-Chloro-5-ethyl-5-methylfuran-2(5H)-one

Cat. No.: B14509896
CAS No.: 63025-16-1
M. Wt: 160.60 g/mol
InChI Key: HFIVLCXLRYURJB-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-5-methylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is distinguished by its chloro, ethyl, and methyl substituents, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-ethyl-5-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could be the reaction of a chlorinated precursor with an ethyl and methyl-substituted furan derivative. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-ethyl-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution could result in various functionalized derivatives.

Scientific Research Applications

4-Chloro-5-ethyl-5-methylfuran-2(5H)-one may have applications in various fields, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use as a precursor in the production of pharmaceuticals, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-5-methylfuran-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methylfuran-2(5H)-one: Lacks the ethyl group, which may affect its reactivity and applications.

    5-Ethyl-5-methylfuran-2(5H)-one: Lacks the chloro group, potentially altering its chemical properties.

    4-Chloro-5-ethylfuran-2(5H)-one: Lacks the methyl group, which may influence its behavior in chemical reactions.

Uniqueness

4-Chloro-5-ethyl-5-methylfuran-2(5H)-one’s unique combination of substituents may confer specific reactivity and properties that distinguish it from similar compounds. This could make it particularly valuable in certain synthetic or research applications.

Properties

CAS No.

63025-16-1

Molecular Formula

C7H9ClO2

Molecular Weight

160.60 g/mol

IUPAC Name

4-chloro-5-ethyl-5-methylfuran-2-one

InChI

InChI=1S/C7H9ClO2/c1-3-7(2)5(8)4-6(9)10-7/h4H,3H2,1-2H3

InChI Key

HFIVLCXLRYURJB-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=CC(=O)O1)Cl)C

Origin of Product

United States

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